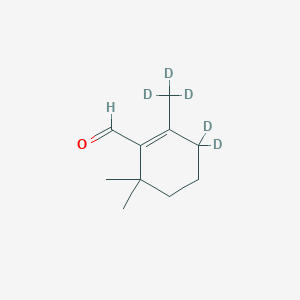
β-环柠檬醛-d5
概述
描述
Beta-Cyclocitral-d5 is a deuterated form of beta-Cyclocitral, which is an apocarotenoid derived from the oxidation of beta-carotene. This compound is known for its role in plant development and stress responses. Beta-Cyclocitral-d5 is used in scientific research to study the behavior and properties of beta-Cyclocitral due to the presence of deuterium atoms, which can provide more detailed insights through techniques like nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
Beta-Cyclocitral-d5 is used in various scientific research applications, including:
Chemistry: It is used as a standard in NMR spectroscopy to study the structure and dynamics of beta-Cyclocitral and related compounds.
Biology: It is used to investigate the role of beta-Cyclocitral in plant development and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its antioxidant properties.
Industry: It is used in the development of agricultural products to enhance plant growth and stress tolerance.
作用机制
Target of Action
Beta-Cyclocitral-d5, also known as 3,3-Dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde, is an apocarotenoid derived from the C7 oxidation of β-carotene . This compound has been found endogenously in a variety of organisms including plants, cyanobacteria, fungi, and animals . Its primary targets are the root cells of plants .
Mode of Action
Beta-Cyclocitral-d5 interacts with its targets by promoting cell divisions in root meristems and stimulating lateral root branching . This interaction results in changes in the root structure, leading to increased root depth and branching .
Biochemical Pathways
The biosynthesis of Beta-Cyclocitral-d5 relies on the formation of β-carotene through the isoprenoid biosynthetic pathway underpinning carotenoid formation . The formation of Beta-Cyclocitral-d5 can occur via the enzymatic and non-enzymatic oxidative cleavage of double bonds in β-carotene . For Beta-Cyclocitral-d5 to form, the cleavage of C7-C8 double bonds are needed .
Pharmacokinetics
It is known that this compound is a volatile short-chain apocarotenoid , suggesting that it may have unique absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of Beta-Cyclocitral-d5 results in a significant increase in root growth and branching . This compound has been found to have a conserved effect on root growth in both monocots and eudicots . Moreover, Beta-Cyclocitral-d5 treatment has been shown to enhance plant vigor in rice plants exposed to salt-contaminated soil .
Action Environment
The action of Beta-Cyclocitral-d5 is influenced by environmental factors. In plants, Beta-Cyclocitral-d5 acts as a stress signal that accrues under adverse ecological conditions . It regulates nuclear gene expression through several signaling pathways, leading to stress tolerance . Therefore, the efficacy and stability of Beta-Cyclocitral-d5’s action may vary depending on the environmental conditions.
生化分析
Biochemical Properties
Beta-Cyclocitral-d5 plays a significant role in biochemical reactions. It has recently appeared as a novel bioactive composite in a variety of organisms from plants to animals . In plants, Beta-Cyclocitral-d5 is marked as stress signals that accrue under adverse ecological conditions . It regulates nuclear gene expression through several signaling pathways, leading to stress tolerance .
Cellular Effects
The effects of Beta-Cyclocitral-d5 on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Beta-Cyclocitral-d5 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Beta-Cyclocitral-d5 may change. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Beta-Cyclocitral-d5 vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Beta-Cyclocitral-d5 is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Beta-Cyclocitral-d5 is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Beta-Cyclocitral-d5 and any effects on its activity or function are significant . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-Cyclocitral-d5 involves the deuteration of beta-Cyclocitral. One common method includes the use of deuterated reagents in the presence of a catalyst. For example, methyl beta-cyclogeranate can be slowly added to a solution of lithium diisopropylamide in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then treated with a deuterated reducing agent such as VITRIDE in toluene, followed by hydrolysis to yield beta-Cyclocitral-d5.
Industrial Production Methods
Industrial production of beta-Cyclocitral-d5 typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include additional purification steps such as distillation and chromatography to ensure the final product meets the required specifications for research and industrial applications.
化学反应分析
Types of Reactions
Beta-Cyclocitral-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of beta-Cyclocitral-d5 can yield beta-Cyclocitral-d5 carboxylic acid, while reduction can yield beta-Cyclocitral-d5 alcohol.
相似化合物的比较
Similar Compounds
Alpha-Cyclocitral: Another apocarotenoid derived from beta-carotene, but with different structural and functional properties.
Gamma-Cyclocitral: Similar to beta-Cyclocitral but with variations in its chemical structure and biological activity.
Safranal: A related compound found in saffron, known for its aromatic properties and potential health benefits.
Uniqueness of Beta-Cyclocitral-d5
Beta-Cyclocitral-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This allows researchers to gain more detailed insights into the behavior and properties of beta-Cyclocitral, making it a valuable tool in scientific research.
属性
IUPAC Name |
3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3/i1D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQGCGNUWBPGTQ-RPIBLTHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C=O)(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20486726 | |
| Record name | Pentadeuterio-|A-cyclocitral | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78995-98-9 | |
| Record name | Pentadeuterio-|A-cyclocitral | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
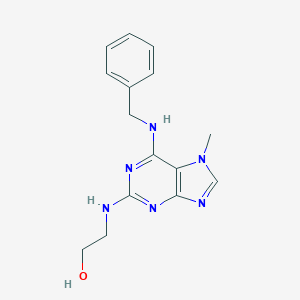

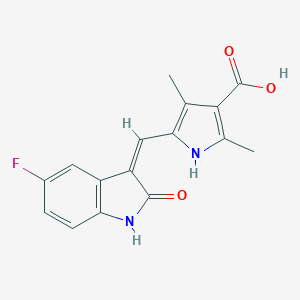

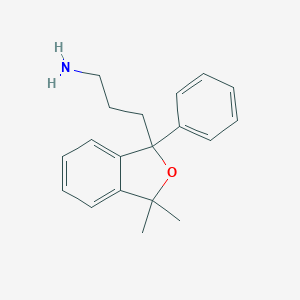
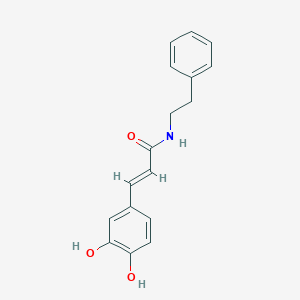

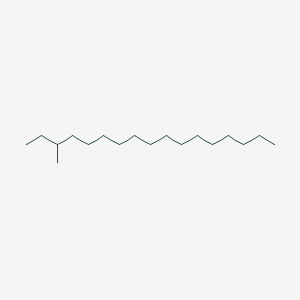
![(3S,8AR)-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)

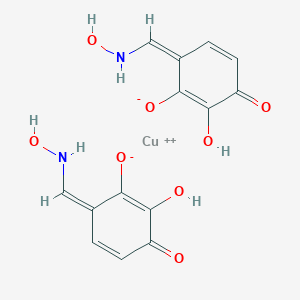
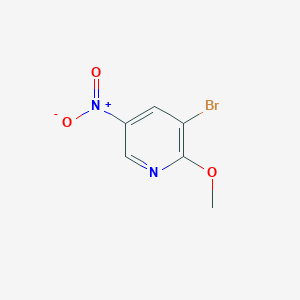

![[(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol](/img/structure/B21941.png)
